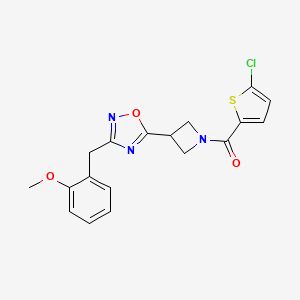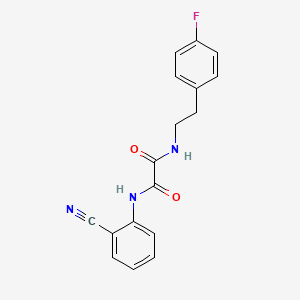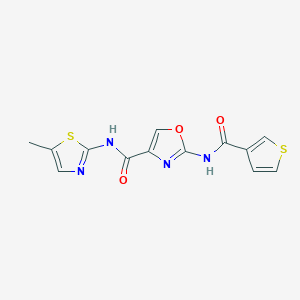
N-(3,5-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide, also known as DTAA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DTAA is a synthetic compound that is formed by the reaction of 3,5-dimethylaniline with 5-mercapto-1,2,4-triazin-3-one.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. This compound has also been investigated for its potential use as a corrosion inhibitor, as well as in the development of new materials such as polymers and nanoparticles.
Mécanisme D'action
The exact mechanism of action of N-(3,5-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with various enzymes and proteins in the body. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. This compound has also been found to scavenge free radicals and inhibit the growth of bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models, as well as inhibit the growth of bacteria and fungi. This compound has also been investigated for its potential use in the treatment of cancer, as it has been found to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound is also stable under a wide range of conditions, making it suitable for use in various assays and experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on N-(3,5-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide. One area of interest is the development of new materials such as polymers and nanoparticles using this compound. Another area of research is the investigation of this compound's potential use in the treatment of cancer and other diseases. Further studies are also needed to elucidate the mechanism of action of this compound and its potential applications in various fields of scientific research.
In conclusion, this compound is a synthetic compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. This compound is a promising compound that warrants further investigation for its potential use in the development of new materials and in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide involves the reaction of 3,5-dimethylaniline with 5-mercapto-1,2,4-triazin-3-one in the presence of a suitable solvent and a catalyst. The reaction is carried out under reflux conditions for several hours to obtain the desired product. The purity and yield of this compound can be improved by further purification techniques such as recrystallization or column chromatography.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-8-3-9(2)5-10(4-8)15-12(19)7-20-13-16-11(18)6-14-17-13/h3-6H,7H2,1-2H3,(H,15,19)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKELMWUWXKPIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=CC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (E)-4-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2416815.png)

![[(1S,2R)-1-Fluoro-2-methylcyclopropyl]methanol](/img/structure/B2416822.png)
![2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2416823.png)



![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2416828.png)


![1-(4-fluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2416832.png)


![N-(3,5-dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2416838.png)